molecular formula C6H10N2O2 B10823323 Piracetam-d6

Piracetam-d6

Cat. No.: B10823323
M. Wt: 148.19 g/mol
InChI Key: GMZVRMREEHBGGF-NMFSSPJFSA-N
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Description

Piracetam-d6 is a deuterated form of piracetam, a nootropic compound known for its cognitive-enhancing properties. This compound is often used as an internal standard in analytical chemistry, particularly in the quantification of piracetam by gas chromatography or liquid chromatography-mass spectrometry . The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various research applications due to its stability and distinct mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piracetam-d6 involves the incorporation of deuterium into the piracetam molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product undergoes rigorous quality control to ensure the desired deuterium content and purity.

Chemical Reactions Analysis

Types of Reactions

Piracetam-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo-pyrrolidone derivatives, while reduction can yield various reduced forms of the compound .

Mechanism of Action

Piracetam-d6, like piracetam, exerts its effects by interacting with the polar heads of phospholipids in cell membranes. This interaction leads to the formation of mobile drug-lipid complexes that reorganize the lipids and influence membrane fluidity and function . At the neuronal level, piracetam modulates neurotransmission in various systems, including cholinergic, serotonergic, noradrenergic, and glutamatergic pathways. It enhances neuroplasticity, has neuroprotective and anticonvulsant properties, and improves microcirculation by reducing erythrocyte adhesion to vascular endothelium .

Comparison with Similar Compounds

Piracetam-d6 is part of the racetam family of nootropic compounds, which includes:

  • Oxiracetam
  • Aniracetam
  • Pramiracetam
  • Phenylpiracetam

Uniqueness

This compound is unique due to its deuterium content, which provides enhanced stability and distinct mass, making it particularly useful as an internal standard in analytical chemistry . Compared to other racetams, piracetam and its derivatives are known for their broad range of cognitive-enhancing effects without causing sedation or stimulation .

Similar Compounds

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

148.19 g/mol

IUPAC Name

2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2

InChI Key

GMZVRMREEHBGGF-NMFSSPJFSA-N

Isomeric SMILES

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])CC(=O)N)[2H]

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N

Origin of Product

United States

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